molecular formula C10H14IO3P B13652618 Diethyl (4-iodophenyl)phosphonate

Diethyl (4-iodophenyl)phosphonate

Cat. No.: B13652618
M. Wt: 340.09 g/mol
InChI Key: URUGCMGRKSORQE-UHFFFAOYSA-N
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Description

Diethyl (4-iodophenyl)phosphonate (CAS 103697-17-2) is a valuable aryl phosphonate ester building block in organic synthesis and medicinal chemistry. Its molecular structure features a phosphonate group and an iodine atom on the phenyl ring, making it a versatile precursor for further functionalization. The compound is particularly significant for the chemoselective preparation of mixed phosphonates, phosphonamidates, phosphonothioates, and phosphinates via activation with triflic anhydride . This method allows for the flexible substitution of the phosphonate group with a broad range of O, S, N, and C nucleophiles, demonstrating excellent functional group tolerance for reactive groups such as esters, nitriles, and alkyl bromides . As a research chemical, it serves as a critical intermediate in the development of novel compounds with potential biological activities. Phosphonates and their derivatives are cornerstone motifs in modern organic chemistry, often found in the scaffolds of bioactive products and agrochemicals due to their enhanced resistance to hydrolysis compared to other functional groups . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-diethoxyphosphoryl-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IO3P/c1-3-13-15(12,14-4-2)10-7-5-9(11)6-8-10/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUGCMGRKSORQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=C(C=C1)I)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Michaelis–Arbuzov Reaction

This classical reaction involves the nucleophilic substitution of an aryl halide (4-iodobenzyl bromide or chloride) with triethyl phosphite to yield diethyl (4-iodobenzyl)phosphonate. According to data from ChemBK, the reaction typically proceeds under heating conditions to afford the diethyl ester in good yield.

Parameter Detail
Starting material 4-Iodobenzyl halide
Reagent Triethyl phosphite
Conditions Heating (temperature not specified)
Product Diethyl (4-iodobenzyl)phosphonate
Yield Generally good (not numerically specified)
Notes Reaction may require inert atmosphere

This method is straightforward but may have limitations in terms of regioselectivity and functional group tolerance.

Phosphonochloridate Intermediate Route

A more controlled approach involves synthesizing phosphonochloridates from phosphonates using chlorinating agents such as oxalyl chloride. These intermediates then undergo substitution with 2-iodobenzyl alcohol or related aryl alcohols in the presence of bases like triethylamine, yielding the desired phosphonate esters.

This method is exemplified in the synthesis of ethyl(2-iodobenzyl)buta-1,3-dienylphosphonate derivatives, which are structurally related to diethyl (4-iodophenyl)phosphonate. The process proceeds under mild conditions and provides good yields.

Step Reagents/Conditions Outcome
Chlorination Oxalyl chloride, room temperature Formation of phosphonochloridate
Substitution 2-Iodobenzyl alcohol, triethylamine, toluene, mild heating Formation of phosphonate ester
Yield Good to excellent High purity product

This method allows for selective substitution at phosphorus and is adaptable to sterically hindered substrates.

Palladium-Catalyzed Coupling and Intramolecular Heck Reaction

Recent advances involve the use of palladium-catalyzed cross-coupling reactions to assemble complex phosphonate derivatives. For example, intramolecular Heck cross-coupling of dienylphosphonates bearing 2-iodophenyl groups has been demonstrated to yield benzofused phosphonate derivatives with high regioselectivity.

Key findings from ACS Omega include:

  • Use of Pd(OAc)₂ (10 mol %) with triphenylphosphine (20 mol %) and potassium carbonate base in toluene at 100 °C yielded complete conversion with excellent regioselectivity.
  • The reaction conditions were optimized through comparative studies of palladium sources, ligands, bases, solvents, and temperature.
  • The process is highly selective for six-membered oxaphosphinine ring formation over seven-membered alternatives.
Entry Palladium Source (mol %) PPh₃ (mol %) Base Solvent Temp/Time Conversion & Selectivity (3a/6a/6a')
1 Pd(PPh₃)₄ (10) None K₂CO₃ Toluene 100 °C/12 h 100/0/0 (No reaction)
2 Pd(TFA)₂ (10) 20 K₂CO₃ Toluene 80 °C/12 h 40/35/25
5 Pd(OAc)₂ (10) 20 K₂CO₃ Toluene 100 °C/12 h 0/100 (82% isolated yield)/0

This method is highly efficient for constructing phosphonate-containing heterocycles and can be adapted for the preparation of this compound derivatives with tailored functionalities.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Michaelis–Arbuzov Reaction 4-Iodobenzyl halide + triethyl phosphite; heating Simple, classical method May have limited functional group tolerance
Phosphonochloridate Intermediate Oxalyl chloride chlorination + substitution with aryl alcohol + base Mild conditions, selective substitution Requires chlorinating agent and careful handling
Pd-Catalyzed Intramolecular Heck Pd(OAc)₂, PPh₃, K₂CO₃, toluene, 100 °C High regioselectivity, efficient cyclization Requires optimization of catalyst and conditions
Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Cs₂CO₃, dry dioxane High yield, catalyst efficiency More suited for ligand synthesis, not direct ester formation

Chemical Reactions Analysis

Types of Reactions

Diethyl (4-iodophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various phosphonate esters and derivatives, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Diethyl (4-iodophenyl)phosphonate is a phosphonate ester with a wide range of applications in scientific research, particularly in organic synthesis, biology, medicine, and industry. The presence of the iodine atom enhances its reactivity in cross-coupling reactions compared to its bromine or chlorine analogs. The iodine atom also provides distinct electronic and steric properties, making it a valuable reagent in organic synthesis.

Scientific Research Applications

Organic Synthesis: this compound serves as a reagent in the synthesis of complex organic molecules, especially in the formation of carbon-phosphorus bonds. It is also used as an important building block for synthesizing more complex organic molecules. The compound's ability to participate in various reactions highlights its versatility as a synthetic intermediate in the preparation of more complex molecules.

Medicinal Chemistry: This compound is utilized as a precursor for the synthesis of biologically active phosphonate compounds, which can act as enzyme inhibitors or antimicrobial agents. Phosphonate derivatives have potential therapeutic applications, including antiviral and anticancer activities.

SNAr Reactions: Diethyl (4-fluorobenzy)phosphonate can be used as a nucleophile with biological implications in calcium channel antagonists .

Interaction Studies: Interaction studies involving Diethyl (4-Iodobenzyl)phosphonate are essential for understanding its reactivity and potential biological effects. These studies may include assessments of enzyme inhibition, protein binding, and cell signaling pathways. Such studies would contribute significantly to both synthetic chemistry and pharmacology.

Other applications: It is used in the production of flame retardants and plasticizers.

Mechanism of Action

The mechanism by which diethyl (4-iodophenyl)phosphonate exerts its effects involves the formation of carbon-phosphorus bonds through nucleophilic substitution or cross-coupling reactions. The phosphonate group can interact with various molecular targets, including enzymes and proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a comparative analysis of Diethyl (4-iodophenyl)phosphonate with structurally related phosphonate esters, focusing on substituent effects, synthesis, and applications.

Table 1: Key Properties of this compound and Analogs

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications/Reactivity
This compound Iodo (C₆H₄I) C₁₀H₁₄IO₃P 340.10 Likely via 4-iodobenzaldehyde + diethylphosphite Cross-coupling reactions (inferred)
Diethyl (4-bromophenyl)phosphonate Bromo (C₆H₄Br) C₁₀H₁₄BrO₃P 293.10 Aldehyde + diethylphosphite Hydrogen-bonding networks
Diethyl (4-formylphenyl)phosphonate Formyl (C₆H₄CHO) C₁₁H₁₅O₄P 242.21 Similar to general methods Intermediate for further derivatization
Diethyl (4-methoxybenzyl)phosphonate Methoxy (C₆H₄OCH₃) C₁₂H₁₉O₄P 258.25 Methoxybenzyl chloride + diethylphosphite Agrochemical intermediates
Diethyl (4-cyanobenzyl)phosphonate Cyano (C₆H₄CN) C₁₂H₁₆NO₃P 253.23 Cyanobenzyl bromide + diethylphosphite Antitumor activity (structural basis)

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (Iodo, Bromo, Cyano): The iodine atom in this compound enhances its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromo or chloro analogs due to the weaker C–I bond. For example, aryl iodides are preferred substrates in palladium-catalyzed couplings. Bromophenyl analogs exhibit strong hydrogen-bonding interactions, as seen in Diethyl [(4-bromophenyl)(5-chloro-2-hydroxyanilino)methyl]phosphonate. Cyanophenyl derivatives, such as Diethyl (4-cyanobenzyl)phosphonate, are used in antitumor agents due to their ability to inhibit tubulin polymerization.
  • Electron-Donating Groups (Methoxy):
    Methoxy-substituted phosphonates (e.g., Diethyl 4-methoxybenzylphosphonate) are less reactive in electrophilic substitutions but serve as stable intermediates in agrochemical synthesis.

  • Functional Groups (Formyl): The formyl group in Diethyl (4-formylphenyl)phosphonate allows further functionalization, such as condensation with amines to form Schiff bases.

Q & A

Q. What are the standard synthetic routes for Diethyl (4-iodophenyl)phosphonate, and how are reaction conditions optimized?

this compound is typically synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A common method involves reacting diethyl phosphite with 4-iodophenyl iodide under basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF at 60–80°C for 12–24 hours . Purity (>95%) is achieved through column chromatography (silica gel, ethyl acetate/hexane eluent) and verified via ¹H/¹³C NMR and 31P NMR spectroscopy. Reaction optimization focuses on minimizing byproducts (e.g., hydrolysis intermediates) by controlling moisture levels and stoichiometry .

Q. How is this compound characterized to confirm structural integrity?

Key characterization techniques include:

  • ¹H NMR : Peaks for ethoxy groups (δ 1.2–1.4 ppm, triplet) and aromatic protons (δ 7.3–8.1 ppm, multiplet).
  • 31P NMR : A singlet near δ 18–20 ppm confirms the phosphonate group.
  • Mass spectrometry : Molecular ion peak at m/z 336 (C₁₀H₁₄IO₃P⁺) . Advanced methods like X-ray crystallography may resolve steric effects of the iodine substituent on molecular packing .

Q. What purification strategies are effective for isolating this compound?

Post-synthesis purification involves:

  • Liquid-liquid extraction : To remove unreacted starting materials using dichloromethane/water.
  • Column chromatography : Silica gel with gradient elution (hexane to ethyl acetate).
  • Recrystallization : From ethanol or acetone at low temperatures (-20°C) to enhance crystalline purity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the iodine substituent in cross-coupling reactions?

The iodine atom serves as a leaving group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Its large atomic radius facilitates oxidative addition to Pd(0), forming a Pd(II) intermediate. Computational studies (DFT) suggest that electron-withdrawing phosphonate groups stabilize transition states, improving coupling efficiency with aryl boronic acids . Competing pathways, such as homocoupling, are suppressed using ligands like PPh₃ and controlled temperature (80–100°C) .

Q. How do researchers address stability challenges during storage and handling?

The iodine substituent increases sensitivity to light and moisture. Best practices include:

  • Storage under argon in amber glassware at -20°C.
  • Use of molecular sieves (3Å) in solvent systems to prevent hydrolysis.
  • Regular NMR monitoring to detect degradation (e.g., free iodine via KI-starch tests) .

Q. What advanced applications exist for this compound in materials science?

  • Surface modification : Phosphonates form stable monolayers on metal oxides (e.g., TiO₂, ZnO) via P–O–M bonds. The iodine group enables post-functionalization via Sonogashira coupling for optoelectronic devices .
  • Coordination polymers : Acts as a ligand for lanthanides (e.g., Eu³⁺), with luminescence properties tunable via substituent effects .

Q. How can contradictory data on reaction yields be resolved in scale-up studies?

Discrepancies often arise from:

  • Oxygen sensitivity : Use Schlenk lines for inert conditions.
  • Catalyst deactivation : Pre-purify solvents (e.g., distill THF over Na/benzophenone).
  • Kinetic profiling : Use in-situ IR or ³¹P NMR to track intermediate formation. Reproducibility is enhanced by standardizing catalyst loading (5 mol% Pd) and agitation rates .

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